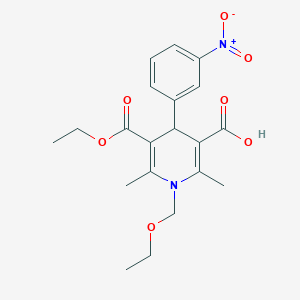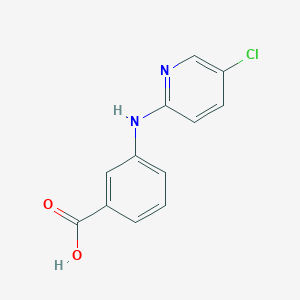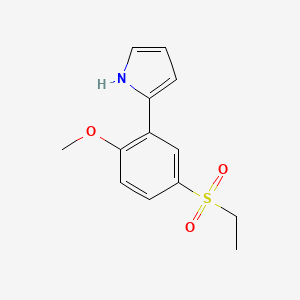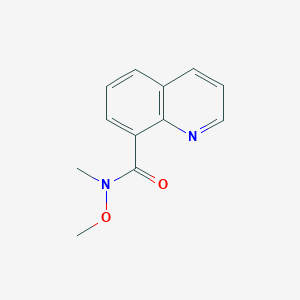![molecular formula C15H18N2 B8704629 N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8704629.png)
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a pyridine ring attached via an ethylamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine typically involves the nucleophilic substitution of a halogenated benzyl compound with a pyridine derivative. One common method is the reaction of 2-methylbenzyl chloride with 2-(3-pyridyl)ethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ catalysts and optimized reaction conditions to ensure efficient production. The use of automated systems and real-time monitoring can further improve the scalability and consistency of the synthesis process.
化学反応の分析
Types of Reactions
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The benzyl and pyridine rings contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2-Methylbenzyl)-(2-pyridin-2-ylethyl)amine: Similar structure but with the pyridine ring attached at the 2-position.
(2-Methylbenzyl)-(2-pyridin-4-ylethyl)amine: Pyridine ring attached at the 4-position.
(2-Methylbenzyl)-(3-pyridin-3-ylethyl)amine: Methyl group on the benzyl ring at the 3-position.
Uniqueness
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine |
InChI |
InChI=1S/C15H18N2/c1-13-5-2-3-7-15(13)12-17-10-8-14-6-4-9-16-11-14/h2-7,9,11,17H,8,10,12H2,1H3 |
InChIキー |
BXMVFFTXDGHURC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNCCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-[(prop-2-en-1-yl)oxy]butane](/img/structure/B8704570.png)









![1,2-Dihydropyrido[2,3-e][1,2,4]triazin-3(4H)-one](/img/structure/B8704636.png)

![Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(hydroxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-](/img/structure/B8704645.png)
